

Potential Toxicological Effects of 2-Tridecylheptadecanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Tridecylheptadecanal

Cat. No.: B15173055

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Disclaimer: No direct toxicological studies on **2-Tridecylheptadecanal** have been identified in publicly available literature. This document provides a predictive toxicological assessment based on data from structurally similar long-chain and branched-chain aldehydes and alcohols through a read-across approach. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

2-Tridecylheptadecanal is a large, branched-chain saturated aldehyde. In the absence of specific toxicological data, this guide synthesizes information on analogous long-chain linear and branched aldehydes to forecast its potential toxicological profile. The primary metabolic pathway for such aldehydes is oxidation to their corresponding carboxylic acids via aldehyde dehydrogenase enzymes. The main toxicological concerns for long-chain aldehydes are local effects such as skin and eye irritation. Systemic toxicity is expected to be low due to their presumed slow absorption and rapid metabolism. While some aldehydes exhibit genotoxic potential, long-chain saturated aldehydes are generally considered to have a low risk of mutagenicity.

Predicted Toxicological Profile

Based on a read-across from structurally similar long-chain aldehydes, the predicted toxicological profile of **2-Tridecylheptadecanal** is as follows:

- Acute Oral Toxicity: Expected to be low.

- Acute Dermal Toxicity: Expected to be low.
- Skin Irritation: Predicted to be a skin irritant.
- Eye Irritation: Predicted to be an eye irritant.
- Skin Sensitization: Insufficient data for a robust prediction, but long-chain aldehydes are not typically strong sensitizers.
- Genotoxicity: Low potential for mutagenicity.
- Repeated Dose Toxicity: Expected to have a low order of systemic toxicity upon repeated exposure.

Data Presentation: Toxicology of Structurally Similar Aldehydes

Quantitative toxicological data for long-chain aldehydes is limited. The following tables summarize available data for representative surrogate molecules. It is important to note that toxicity can be chain-length dependent.

Table 1: Acute Toxicity Data for Surrogate Aldehydes

Substance	CAS No.	Test Species	Route	Endpoint	Value	Reference
Decanal	112-31-2	Rat	Oral	LD50	3730 µL/kg	[1]
Decanal	112-31-2	Rabbit	Dermal	LD50	5040 µL/kg	[2]
Octadecanal	638-66-4	-	Oral	LD50	No data available	[3]
Octadecanal	638-66-4	-	Dermal	LD50	No data available	[3]
Tridecanal	10486-19-8	-	Oral	LD50	No data available	[4]
Heptadecanal	629-90-3	-	Oral	LD50	No data available	[5]

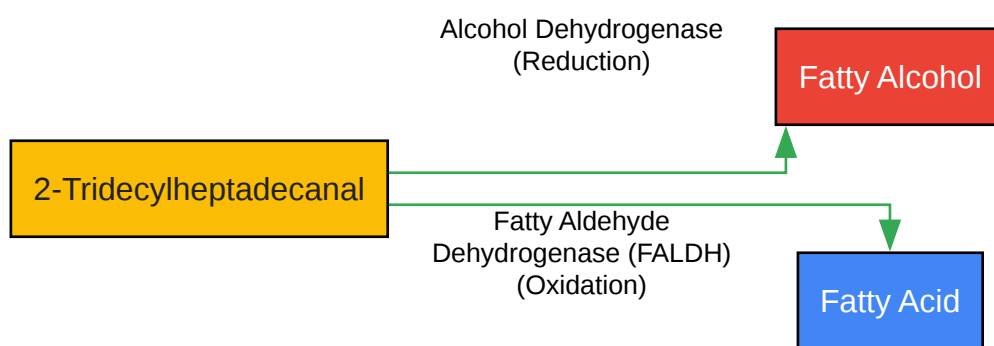
Table 2: Skin and Eye Irritation Data for Surrogate Aldehydes

Substance	CAS No.	Test Species	Endpoint	Result	Reference
Octadecanal	638-66-4	-	Skin Irritation	Causes skin irritation (GHS Category 2)	[6]
Octadecanal	638-66-4	-	Eye Irritation	Causes serious eye irritation (GHS Category 2A)	[6][7]
Heptadecanal	629-90-3	-	Skin Irritation	Causes skin irritation (GHS Category 2)	[5][8]
Heptadecanal	629-90-3	-	Eye Irritation	Causes serious eye irritation (GHS Category 2)	[5][8]
Tridecanal	10486-19-8	-	Eye Irritation	Irritating to eyes	[9]
Dodecanal	112-54-9	Human	Skin Irritation	Mild	[10]
Dodecanal	112-54-9	Rabbit	Skin Irritation	Moderate (24h)	[10]

Metabolic Pathways and Mechanism of Toxicity

Long-chain aldehydes are endogenous intermediates in several metabolic pathways. Their primary route of detoxification is oxidation to the corresponding fatty acid, catalyzed by fatty aldehyde dehydrogenase (FALDH). They can also be reduced to fatty alcohols.

The toxicity of aldehydes is primarily driven by their electrophilic nature, which allows them to form covalent adducts with nucleophilic groups in proteins and DNA. Longer-chain saturated aldehydes are classified as "hard" electrophiles, which preferentially react with "hard" nucleophiles such as the primary amino groups on lysine residues of proteins. This interaction can lead to enzyme inactivation and disruption of cellular function.[11][12][13]



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Figure 1: Predicted metabolic pathway of **2-Tridecylheptadecanal**.

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints relevant to the assessment of a novel chemical like **2-Tridecylheptadecanal**.

Acute Oral Toxicity (OECD Guideline 401)

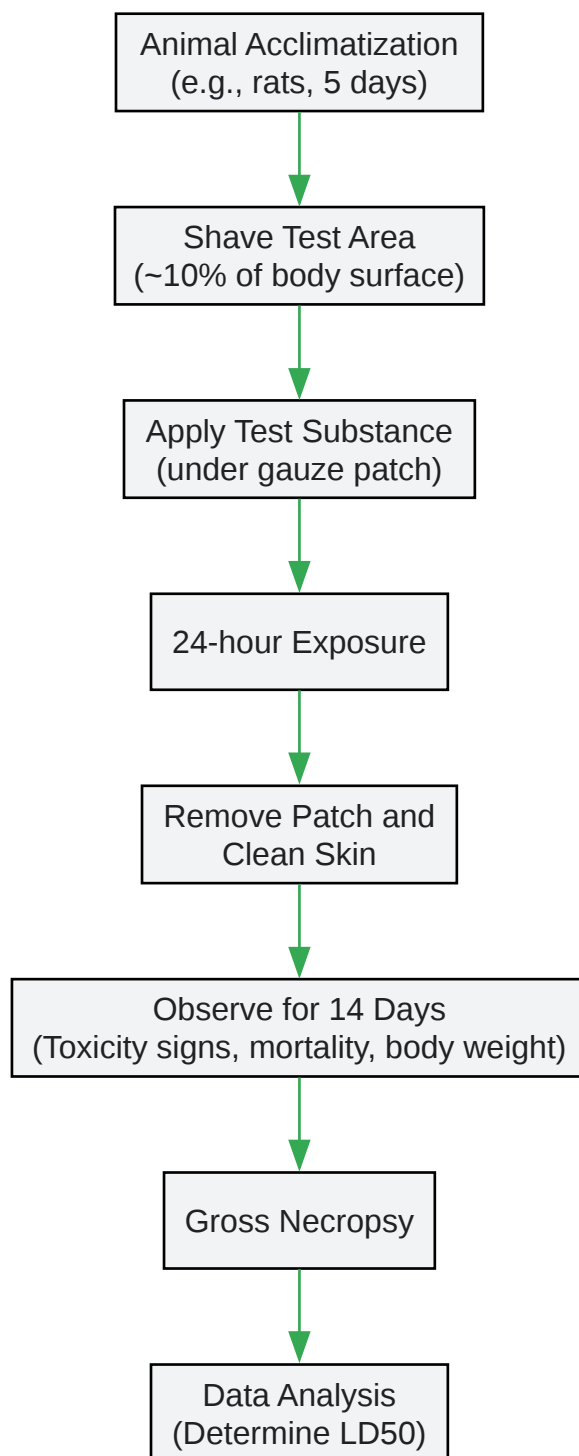
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[14][15]

- Test System: Typically rats, with at least 5 animals of the same sex per dose group.
- Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals. Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. Gross necropsy is performed on all animals.[14]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method to assess the potential hazards from short-term dermal exposure.[\[16\]](#)

- Test System: Typically rats or rabbits.
- Procedure: The test substance is applied uniformly over a shaved area of at least 10% of the body surface for 24 hours under a porous gauze dressing. Animals are observed for up to 14 days for signs of toxicity and mortality.
- Endpoint: The LD50 is determined, along with observations of skin lesions and any systemic effects.



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Figure 2: Workflow for OECD 402 Acute Dermal Toxicity study.

Skin Irritation (In Vitro - OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to identify chemicals that are irritating to the skin.[\[9\]](#)[\[17\]](#)

- **Test System:** A three-dimensional RhE model that mimics the properties of the human epidermis.
- **Procedure:** The test chemical is applied topically to the RhE tissue. After a defined exposure period, the chemical is removed, and the tissue is incubated.
- **Endpoint:** Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., $\leq 50\%$) indicates that the chemical is a skin irritant.

Eye Irritation (In Vivo - OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[\[15\]](#)[\[18\]](#)

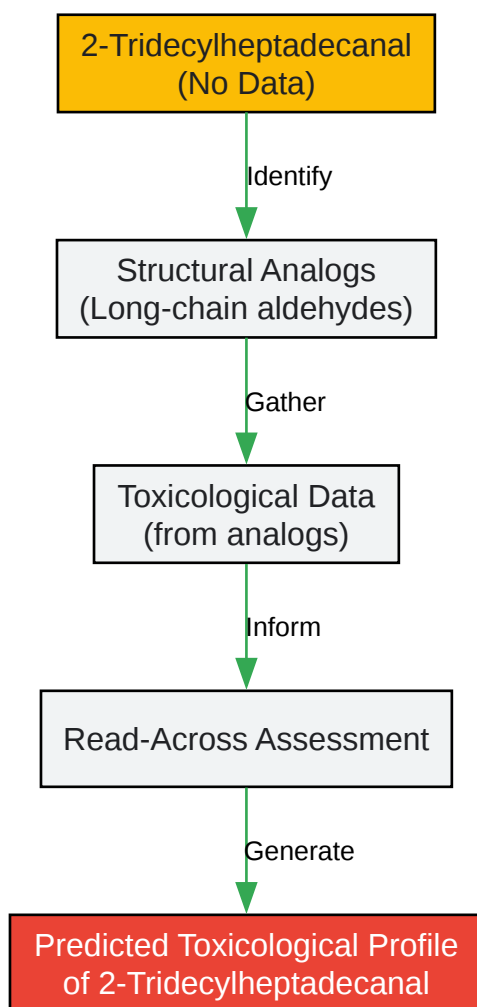
- **Test System:** Albino rabbits.
- **Procedure:** A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.
- **Endpoint:** The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctivae (redness and swelling). The reversibility of the effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This is a widely used in vitro test for identifying gene mutations.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

- Endpoint: The test measures the ability of the substance to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.



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Figure 3: The read-across approach for predicting toxicity.

Conclusion and Recommendations

In the absence of direct experimental data, a read-across approach suggests that **2-Tridecylheptadecanal** is likely to have a low order of acute systemic toxicity. The primary toxicological concerns are expected to be local effects, specifically skin and eye irritation. The potential for genotoxicity is predicted to be low.

For a comprehensive toxicological evaluation, it is recommended that in vitro studies be conducted as a first step. These should include an assessment of skin irritation using a reconstructed human epidermis model (OECD 439) and a bacterial reverse mutation assay (OECD 471) to confirm the low mutagenicity potential. If further assessment is required, in vivo studies for skin and eye irritation and acute toxicity may be considered, following the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

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